molecular formula C23H28FN3O3S B4082916 1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine

1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine

Cat. No. B4082916
M. Wt: 445.6 g/mol
InChI Key: NMJUHKKJILUPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FSL-1, and it is a synthetic analog of a naturally occurring molecule that is known to activate the immune system. FSL-1 has been shown to have a variety of effects on cells and tissues, making it a promising tool for investigating the mechanisms of immune system activation and regulation.

Mechanism of Action

The mechanism of action of FSL-1 is complex and not fully understood. This compound is known to activate toll-like receptor 2 (TLR2), a key component of the innate immune system. Activation of TLR2 leads to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play important roles in the immune response.
Biochemical and Physiological Effects:
FSL-1 has a variety of biochemical and physiological effects on cells and tissues. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, leading to an inflammatory response. FSL-1 has also been shown to have anti-tumor activity, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

FSL-1 has several advantages for use in lab experiments. This compound is a potent activator of the immune system, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of FSL-1 in lab experiments. This compound can be difficult to synthesize and purify, and its effects on cells and tissues can be complex and difficult to interpret.

Future Directions

There are several future directions for research on FSL-1. One area of interest is the development of new cancer therapies based on the anti-tumor activity of this compound. Another area of interest is the investigation of the mechanisms of immune system activation and regulation, with the goal of developing new treatments for immune-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of FSL-1, as well as its potential advantages and limitations for use in lab experiments.

Scientific Research Applications

FSL-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c1-18-10-12-27(13-11-18)31(29,30)20-8-6-19(7-9-20)23(28)26-16-14-25(15-17-26)22-5-3-2-4-21(22)24/h2-9,18H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUHKKJILUPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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